REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:13])=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[C:3]([CH2:13][Br:14])=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6]
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Name
|
|
Quantity
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11 g
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Type
|
reactant
|
Smiles
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FC=1C(=C(C(=O)OCC)C=CC1)C
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is refluxed
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Type
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TEMPERATURE
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Details
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with heating for 12 hours
|
Duration
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12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
WASH
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Details
|
the mixture is washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated saline solution and dried over magnesium sulfate
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Type
|
DISTILLATION
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Details
|
the solvent is distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=O)OCC)C=CC1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |